molecular formula C20H18ClF3N2O6 B1668078 Butafenacil CAS No. 134605-64-4

Butafenacil

Cat. No. B1668078
M. Wt: 474.8 g/mol
InChI Key: JEDYYFXHPAIBGR-UHFFFAOYSA-N
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Patent
US06207830B1

Procedure details

0.347 g of potassium tert.butylate (content: 97%, 0.003 mols) are suspended in 30 g of anhydrous dimethylformamide (water content <0.01%), and heated to a temperature of 40° C. Subsequently, 1.97 g of 3-methylamino-4,4,4-trifluorobut-2-enoic acid ethyl ester (content: 99.5%, 0.01 mols) are added at a temperature of 40 to 45° C., and this temperature is maintained for a further 30 minutes, whereby a red-brown solution is produced. After cooling the reaction mixture to a temperature of 0° C., 3.51 g of 5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester (content: 97%, 0.0105 mols) are dispensed in over the course of 30 minutes, whereby the temperature is maintained at between 0 and 5° C. After removing the cooling bath, the resultant dark brown solution is stirred for a further 30 minutes, and the pH value of the now dark red solution is adjusted to pH 7 with 2.7 g of 1 M HCl [the content of 2-chloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxyoarbonyl-1-methyl-ethyl-ester in this solution is 11%, which corresponds to a yield of 89%]. The solvent is subsequently distilled off in a rotary evaporator, and the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts are removed by hot filtration]. After drying in a vacuum drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester are obtained in a content of 99%.
[Compound]
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step Two
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:13])[CH:5]=[C:6]([NH:11][CH3:12])[C:7]([F:10])([F:9])[F:8])C.[CH2:14]([O:17][C:18]([C:20]([O:23][C:24](=[O:35])[C:25]1[CH:30]=[C:29]([N:31]=[C:32]=[O:33])[CH:28]=[CH:27][C:26]=1[Cl:34])([CH3:22])[CH3:21])=[O:19])[CH:15]=[CH2:16]>CN(C)C=O>[CH2:14]([O:17][C:18]([C:20]([O:23][C:24](=[O:35])[C:25]1[CH:30]=[C:29]([N:31]2[C:4](=[O:13])[CH:5]=[C:6]([C:7]([F:8])([F:9])[F:10])[N:11]([CH3:12])[C:32]2=[O:33])[CH:28]=[CH:27][C:26]=1[Cl:34])([CH3:22])[CH3:21])=[O:19])[CH:15]=[CH2:16]

Inputs

Step One
Name
potassium tert.butylate
Quantity
0.347 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.97 g
Type
reactant
Smiles
C(C)OC(C=C(C(F)(F)F)NC)=O
Step Three
Name
5-isocyanato-2-chloro-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Quantity
3.51 g
Type
reactant
Smiles
C(C=C)OC(=O)C(C)(C)OC(C1=C(C=CC(=C1)N=C=O)Cl)=O
Step Four
Name
Quantity
30 g
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the resultant dark brown solution is stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this temperature is maintained for a further 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
whereby a red-brown solution is produced
CUSTOM
Type
CUSTOM
Details
are dispensed in over the course of 30 minutes, whereby
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at between 0 and 5° C
CUSTOM
Type
CUSTOM
Details
After removing the cooling bath
DISTILLATION
Type
DISTILLATION
Details
The solvent is subsequently distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue (5.6 g) is recrystallised in 12 g of isopropyl alcohol [the inorganic salts
CUSTOM
Type
CUSTOM
Details
are removed by hot filtration]
CUSTOM
Type
CUSTOM
Details
After drying in a vacuum
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying chamber (60° C. for 12 hours), 4.10 g (86.3% of theory) of 2-ohloro-5-(3,6-dihydro-2,6-dioxo-3-methyl-4-trifluoromethyl-1-(2H)pyrimidinyl)-benzoic acid 1-allyloxycarbonyl-1-methyl-ethyl-ester
Duration
12 h
CUSTOM
Type
CUSTOM
Details
are obtained in a content of 99%

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.